D-Nmappd

Vue d'ensemble

Description

- En augmentant la production endogène de céramides, This compound régule les propriétés des récepteurs NMDA .

- Notamment, This compound présente des effets anticancéreux .

Méthodes De Préparation

Voies de synthèse: Les voies de synthèse pour ne sont pas explicitement mentionnées dans la littérature disponible.

Conditions de réaction: De même, les conditions de réaction spécifiques restent non divulguées.

Production industrielle: Les informations concernant les méthodes de production à l'échelle industrielle sont limitées.

Analyse Des Réactions Chimiques

Réactions: peut subir diverses réactions, notamment l'oxydation, la réduction et la substitution. des études détaillées sont rares.

Réactifs et conditions courants:

Produits principaux: Les produits principaux résultant de ces réactions ne sont pas explicitement mentionnés.

Applications De Recherche Scientifique

Cancer Therapy

Mechanism of Action

D-NMAPPD functions primarily by inhibiting acid ceramidase, leading to increased levels of ceramide within cells. Elevated ceramide levels are associated with the induction of apoptosis in cancer cells, making this compound a candidate for cancer treatment.

Case Studies and Findings

- Melanoma Cells: In studies involving melanoma cell lines (A375, M186, Mel2A), this compound was shown to significantly increase ceramide levels and induce apoptosis. The compound exhibited cytotoxic effects at concentrations as low as 25 μM, with an IC50 around 7 μM for HaCaT keratinocytes .

- Colon Cancer Models: In vivo studies demonstrated that this compound reduced tumor growth and the number of hepatic metastases in mouse xenograft models of colon cancer (SW403 and LoVo). At a dosage of 75 mg/kg, significant reductions in tumor size were observed .

Neurodegenerative Diseases

Role in Tau Phosphorylation

Recent research indicates that this compound may influence neurodegenerative processes through its effects on Tau phosphorylation. In rat hippocampal slices, preincubation with this compound resulted in enhanced N-methyl-D-aspartate (NMDA) receptor-mediated excitatory postsynaptic potentials (fEPSPs), suggesting a role in synaptic transmission .

Case Studies and Findings

- Tau Hyperphosphorylation: this compound treatment led to hyperphosphorylation of Tau protein at specific sites (Ser262), which is significant in the context of Alzheimer's disease pathology. This effect was found to be dependent on calcium influx and NMDA receptor activation, highlighting a potential therapeutic angle for neurodegenerative disorders .

Metabolic Disorders

Impact on Insulin Resistance

The inhibition of acid ceramidase by this compound has implications for metabolic disorders such as Type II diabetes. By preventing the degradation of ceramide, the compound may help mitigate insulin resistance induced by free fatty acids .

Additional Applications

Inhibition of Ceramidase Activity

this compound has been characterized as one of several compounds that inhibit ceramidase activity effectively. Its ability to elevate endogenous ceramide levels has been documented across various cell types, suggesting broader applications in treating conditions where ceramide metabolism is disrupted .

Summary Table: Applications of this compound

| Application Area | Mechanism | Key Findings |

|---|---|---|

| Cancer Therapy | Acid ceramidase inhibition | Induces apoptosis in melanoma cells; reduces tumor growth in colon cancer models |

| Neurodegenerative Diseases | Enhances NMDA receptor activity | Induces Tau hyperphosphorylation; potential role in Alzheimer's disease |

| Metabolic Disorders | Prevents degradation of ceramide | May mitigate insulin resistance associated with Type II diabetes |

| General Ceramidase Inhibition | Elevates endogenous ceramide levels | Effective across various cell types; potential therapeutic implications in multiple diseases |

Mécanisme D'action

Targets: likely interacts with acid ceramidase and NMDA receptors.

Pathways: It modulates ceramide levels, affecting downstream signaling pathways.

Comparaison Avec Des Composés Similaires

Unicité: se distingue par son inhibition spécifique de la céramidase acide.

Composés similaires: Bien qu'aucune comparaison directe ne soit fournie, des composés liés à la modulation des céramides existent.

Activité Biologique

D-NMAPPD, a ceramidase inhibitor, has garnered attention for its potential therapeutic applications, particularly in oncology and neurodegenerative diseases. This article explores the biological activity of this compound, detailing its mechanisms of action, effects on various cell types, and relevant research findings.

This compound functions primarily as an inhibitor of acid ceramidase (AC), an enzyme responsible for the hydrolysis of ceramide into sphingosine and free fatty acids. The dysregulation of ceramidase activity is implicated in various pathologies, including cancer and Alzheimer's disease. By inhibiting AC, this compound leads to an accumulation of ceramide, which is associated with pro-apoptotic signaling pathways.

- IC50 Values :

Induction of Apoptosis

Research indicates that this compound treatment results in increased endogenous ceramide levels across various melanoma cell lines (e.g., A375, M186). This accumulation triggers apoptotic pathways:

- Cell Lines : In melanoma cells treated with 25 μM this compound for 24 hours, significant ceramide accumulation was observed .

- Bcl-2 Overexpression : In HaCaT cells, overexpression of Bcl-2 can prevent apoptosis induced by this compound, highlighting the compound's ability to modulate apoptotic signaling .

Impact on Cell Proliferation

This compound has been shown to inhibit cell proliferation in a concentration-dependent manner:

- Cytotoxic Effects : High concentrations (500 μmol/L) significantly reduce alkaline ceramidase activity and induce cytotoxicity in melanoma cells .

- Ceramide Resistance : Notably, this compound exhibits no antiproliferative effect on ceramide-resistant melanoma cells, indicating a selective action based on cellular context .

In Vitro Studies

- Ceramidase Inhibition : A study demonstrated that this compound effectively suppresses acid ceramidase activity and elevates endogenous ceramide levels in various cancer cell lines .

- Combination Therapies : Research suggests that combining this compound with other chemotherapeutic agents enhances its efficacy by promoting apoptosis while reducing drug resistance in cancer cells .

- Nanoparticle Delivery Systems : Recent studies explored the use of hollow mesoporous carbon nanoparticles bearing this compound to enhance its delivery and effectiveness against human lung adenocarcinoma cells. This approach aims to improve bioavailability and therapeutic outcomes .

Data Summary

| Parameter | Value |

|---|---|

| Acid Ceramidase IC50 | ~10 μmol/L |

| HaCaT Keratinocytes IC50 | ~7 μmol/L |

| Cytotoxic Concentration | 500 μmol/L |

| Effective Cell Lines | A375, M186, Mel2A |

Propriétés

IUPAC Name |

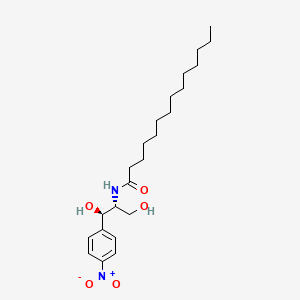

N-[(1R,2R)-1,3-dihydroxy-1-(4-nitrophenyl)propan-2-yl]tetradecanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H38N2O5/c1-2-3-4-5-6-7-8-9-10-11-12-13-22(27)24-21(18-26)23(28)19-14-16-20(17-15-19)25(29)30/h14-17,21,23,26,28H,2-13,18H2,1H3,(H,24,27)/t21-,23-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XUSDVLHKNBOGJY-FYYLOGMGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCC(=O)NC(CO)C(C1=CC=C(C=C1)[N+](=O)[O-])O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCCCCCC(=O)N[C@H](CO)[C@@H](C1=CC=C(C=C1)[N+](=O)[O-])O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H38N2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

422.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.